2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide is a complex organic compound that features a chlorophenyl group, an imidazo[1,2-a]pyridine moiety, and an acetamide linkage. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, and the acetamide linkage is formed through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies to facilitate the functionalization of the imidazo[1,2-a]pyridine scaffold .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and imidazo[1,2-a]pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen groups .
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Biology: The compound can be used in studies to understand its interaction with biological targets and its effects on cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic potential in treating various diseases.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to interact with various biological pathways, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)acetamide
- 2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyrimidin-2-yl)ethyl)acetamide
- 2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide lies in its specific structural features, such as the position of the methyl group on the imidazo[1,2-a]pyridine ring and the presence of the chlorophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-13-3-2-10-22-12-16(21-18(13)22)8-9-20-17(23)11-14-4-6-15(19)7-5-14/h2-7,10,12H,8-9,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWMWHCSIOFVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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